molecular formula C15H19F3N2O3S B2952557 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2380040-24-2

2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B2952557
CAS RN: 2380040-24-2
M. Wt: 364.38
InChI Key: FEHJQTLKJKFWJP-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also referred to as JNJ-63533054 and belongs to the class of pyridine derivatives.

Mechanism Of Action

The mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the modulation of the NMDA receptor. This compound acts as a negative allosteric modulator, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. Binding of this compound to the receptor reduces the activity of the receptor, resulting in a decrease in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine have been studied in various animal models. Studies have shown that this compound can reduce the activity of the NMDA receptor in the brain, resulting in a decrease in the excitatory neurotransmission mediated by this receptor. This effect has been implicated in the treatment of various neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine in lab experiments include its ability to selectively modulate the activity of the NMDA receptor, which is involved in various neurological and psychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include the lack of data on its long-term safety and efficacy, as well as the need for further studies to elucidate its mechanism of action.

Future Directions

There are several future directions for the study of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine. These include the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and potent compounds that can modulate the activity of the NMDA receptor. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its long-term safety and efficacy.

Synthesis Methods

The synthesis of 2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 1-cyclopropylsulfonylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or N-methylpyrrolidinone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Modulation of this receptor has been implicated in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c16-15(17,18)13-2-1-3-14(19-13)23-10-11-6-8-20(9-7-11)24(21,22)12-4-5-12/h1-3,11-12H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHJQTLKJKFWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

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